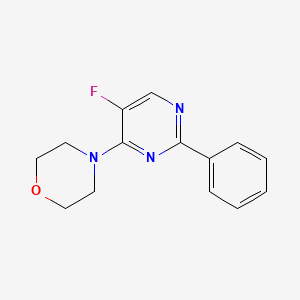![molecular formula C12H36N2SeSi4 B14279804 [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane CAS No. 128644-33-7](/img/structure/B14279804.png)
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane is a complex organosilicon compound. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The general reaction can be represented as: [ 2 (CH_3)_3SiCl + NH_3 \rightarrow [(CH_3)_3Si]_2NH + 2 NH_4Cl ] This method can be modified to include other reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Applications De Recherche Scientifique
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and thin films.
Mécanisme D'action
The mechanism by which [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can protect reactive sites on molecules, allowing for controlled reactions. The compound’s large molecular volume and chemical inertness also play a role in its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar contexts but has distinct reactivity due to its structure.
Trimethylsilyl chloride: A precursor in the synthesis of various organosilicon compounds.
Uniqueness
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane is unique due to its combination of trimethylsilyl groups and the presence of a selenium atom, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
128644-33-7 |
|---|---|
Formule moléculaire |
C12H36N2SeSi4 |
Poids moléculaire |
399.74 g/mol |
Nom IUPAC |
[[[bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2SeSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 |
Clé InChI |
NYQIFWKZSXFUQP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N([Si](C)(C)C)[Se]N([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


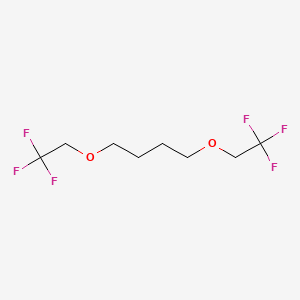

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)
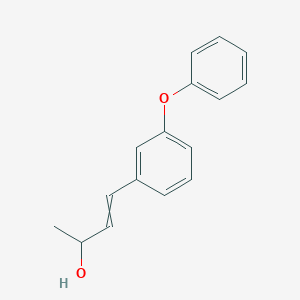
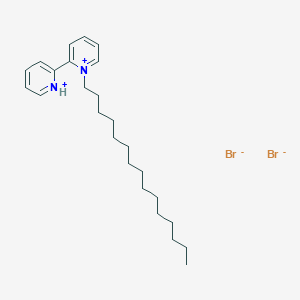
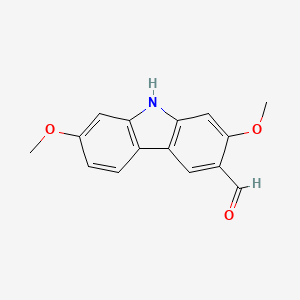
![4-Thiazolidinone, 3-amino-5-[(4-methylphenyl)methylene]-2-thioxo-](/img/structure/B14279772.png)


![1-{4-[2-(4-Benzoylphenyl)propan-2-yl]phenyl}prop-2-en-1-one](/img/structure/B14279786.png)


